molecular formula C19H20N2O3 B4183814 N-{3-[(benzylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide

N-{3-[(benzylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide

Cat. No. B4183814
M. Wt: 324.4 g/mol
InChI Key: SRHDIEONAZHZIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(benzylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as Boc-phenylalanine-tetrahydrofuran-carboxamide and is a derivative of phenylalanine, an essential amino acid. The compound has been widely studied for its potential applications in the field of medicinal chemistry, particularly in the development of novel drugs.

Mechanism of Action

The mechanism of action of N-{3-[(benzylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide involves the inhibition of the target enzyme by binding to its active site. The compound is believed to form a covalent bond with the cysteine residue at the active site of the enzyme, thereby inhibiting its activity.
Biochemical and Physiological Effects:
N-{3-[(benzylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide has been shown to exhibit several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to exhibit anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using N-{3-[(benzylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide in lab experiments include its potent inhibitory activity against several enzymes, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and neuroprotective effects. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for the study of N-{3-[(benzylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide. These include:
1. Further studies to determine the optimal dosage and administration route of the compound in animal models.
2. Studies to determine the efficacy of the compound in treating various diseases such as cancer and Alzheimer's disease.
3. Studies to determine the potential toxicity of the compound and its long-term effects.
4. Development of novel derivatives of the compound with improved potency and selectivity.
5. Studies to determine the mechanism of action of the compound in more detail.
In conclusion, N-{3-[(benzylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide is a promising compound that has the potential to be developed into a novel drug for the treatment of various diseases. Its potent inhibitory activity against several enzymes, anti-inflammatory and neuroprotective effects, and ability to inhibit the growth of cancer cells make it an attractive candidate for further studies. However, further studies are needed to determine its optimal dosage and administration route, potential toxicity, and long-term effects.

Scientific Research Applications

N-{3-[(benzylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit potent inhibitory activity against several enzymes, including cathepsin B, a lysosomal cysteine protease that has been implicated in various diseases such as cancer and Alzheimer's disease.

properties

IUPAC Name

N-[3-(benzylcarbamoyl)phenyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c22-18(20-13-14-6-2-1-3-7-14)15-8-4-9-16(12-15)21-19(23)17-10-5-11-24-17/h1-4,6-9,12,17H,5,10-11,13H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHDIEONAZHZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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